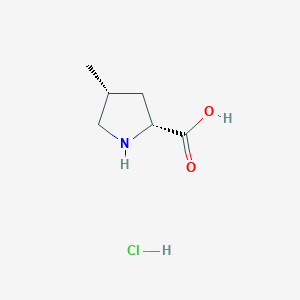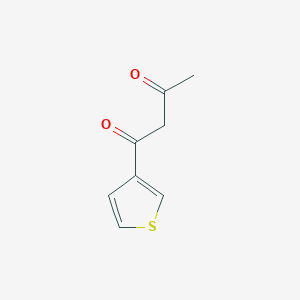
4-Chloropyridine-2,6-dicarbaldehyde
Vue d'ensemble
Description
4-Chloropyridine-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 311767-65-4 . It has a molecular weight of 169.57 and its IUPAC name is 4-chloro-2,6-pyridinedicarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloropyridine-2,6-dicarbaldehyde is 1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H . The molecular structure of chloropyridine, a related compound, has been determined by gas-phase electron diffraction supplemented with rotation constants and restraints based on calculations .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarbaldehyde has a molecular weight of 169.57 and is a powder at room temperature . It has a predicted density of 1.437±0.06 g/cm3 , a boiling point of 256.6ºC at 760mmHg , and a flash point of 109ºC .Applications De Recherche Scientifique
Intermediate in Chemical Reactions
4-Chloropyridine-2,6-dicarbaldehyde is used as an intermediate in many chemical reactions . It plays a crucial role in the synthesis of various complex molecules due to its unique structure and reactivity.
Development of Pharmaceuticals
This compound is used in the development of pharmaceuticals . Its unique structure allows it to be used in the synthesis of various drugs, enhancing their effectiveness and safety.
Agrochemical Production
In the agricultural industry, chloropyridine derivatives are used to produce fungicides and insecticides . 4-Chloropyridine-2,6-dicarbaldehyde, being a chloropyridine derivative, can be used in the synthesis of these agrochemicals.
Metal Complexes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the development of metal complexes . These complexes have various applications in catalysis, materials science, and other fields.
Catalyst in Pyrrolation/Cyclization
It is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
Synthesis of Pyrazine-2,5- and -2,6-Dicarbaldehydes
4-Chloropyridine-2,6-dicarbaldehyde can be used in the synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes . These compounds have various applications in the field of organic synthesis.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that chloropyridines are often used as intermediates in various chemical reactions .
Mode of Action
Chloropyridines, in general, are known to participate in a variety of chemical reactions, acting as intermediates .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific reactions and the resulting compounds .
Propriétés
IUPAC Name |
4-chloropyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSABGWROVHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601183 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarbaldehyde | |
CAS RN |
311767-65-4 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)









